O-(N-(3,4-Dichlorophenyl)carbamoyl)acetone oxime
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Overview
Description
O-(N-(3,4-Dichlorophenyl)carbamoyl)acetone oxime is a chemical compound with the molecular formula C10H10Cl2N2O2 and a molecular weight of 261.109 g/mol . This compound is known for its unique structure, which includes a dichlorophenyl group, a carbamoyl group, and an oxime group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(N-(3,4-Dichlorophenyl)carbamoyl)acetone oxime typically involves the reaction of 3,4-dichloroaniline with acetone oxime in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to remove impurities .
Chemical Reactions Analysis
Types of Reactions
O-(N-(3,4-Dichlorophenyl)carbamoyl)acetone oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The compound can be reduced to form amines.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions include nitrile oxides from oxidation, amines from reduction, and substituted phenyl derivatives from nucleophilic substitution .
Scientific Research Applications
O-(N-(3,4-Dichlorophenyl)carbamoyl)acetone oxime is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Used in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of O-(N-(3,4-Dichlorophenyl)carbamoyl)acetone oxime involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- O-(N-(3-Chlorophenyl)carbamoyl)acetone oxime
- O-(N-(2,4-Dichlorophenyl)carbamoyl)acetone oxime
- O-(N-(2,6-Dichlorophenyl)carbamoyl)acetone oxime
Uniqueness
O-(N-(3,4-Dichlorophenyl)carbamoyl)acetone oxime is unique due to its specific dichlorophenyl substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
18312-08-8 |
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Molecular Formula |
C10H10Cl2N2O2 |
Molecular Weight |
261.10 g/mol |
IUPAC Name |
(propan-2-ylideneamino) N-(3,4-dichlorophenyl)carbamate |
InChI |
InChI=1S/C10H10Cl2N2O2/c1-6(2)14-16-10(15)13-7-3-4-8(11)9(12)5-7/h3-5H,1-2H3,(H,13,15) |
InChI Key |
AUXSLPQOVGIIMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NOC(=O)NC1=CC(=C(C=C1)Cl)Cl)C |
Origin of Product |
United States |
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